molecular formula C16H14ClNO4S B2869511 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 478079-76-4

2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile

Cat. No.: B2869511
CAS No.: 478079-76-4
M. Wt: 351.8
InChI Key: KJLYWCNMBMCVMJ-UHFFFAOYSA-N
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Description

2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile is a nitrile-containing aromatic compound featuring a 4-chlorophenylsulfonyl group and a hydroxypropoxy linker. Its molecular formula is C₁₆H₁₄ClNO₄S, with a molar mass of ~351.6 g/mol. The sulfonyl group confers strong electron-withdrawing properties, while the hydroxypropoxy chain enhances solubility in polar solvents.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-13-5-7-15(8-6-13)23(20,21)11-14(19)10-22-16-4-2-1-3-12(16)9-18/h1-8,14,19H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLYWCNMBMCVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile is a compound of interest due to its potential pharmacological applications. The presence of a sulfonyl group and a cyano moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile can be described as follows:

  • Molecular Formula: C16H16ClN1O4S
  • Molecular Weight: Approximately 353.82 g/mol

This compound features a chlorophenyl sulfonyl group, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Research indicates that compounds containing sulfonyl groups often exhibit diverse biological activities, including:

  • Antimicrobial Activity: Several studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, derivatives of 4-chlorophenyl sulfonamide have been tested against various microbial strains, demonstrating varying degrees of efficacy .
  • Antitumor Activity: Compounds similar to 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile have been evaluated for their potential to inhibit tumor cell proliferation. The presence of the cyano group may enhance interactions with DNA or other cellular targets, leading to apoptosis in cancer cells .

Case Studies and Experimental Findings

  • Antimicrobial Screening:
    • A series of sulfonamide derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting that 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile could be a viable candidate for further development .
  • Cytotoxicity Assays:
    • In vitro studies using cell lines demonstrated that the compound exhibited cytotoxic effects at specific concentrations. For example, IC50 values were determined through MTT assays, showing effective inhibition of cell viability in cancer cell lines .
  • Pharmacokinetics and Toxicology:
    • Preliminary pharmacokinetic studies indicated favorable absorption characteristics. Toxicological assessments revealed that the compound had a low toxicity profile in animal models, supporting its potential for therapeutic use .

Data Summary

Activity Result Reference
AntimicrobialEffective against various microbial strains
CytotoxicityIC50 values indicative of cancer cell inhibition
PharmacokineticsFavorable absorption characteristics
ToxicityLow toxicity profile in animal models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related nitrile derivatives:

Property 2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile 2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile
Core Structure Benzene ring Pyridine ring Benzene ring with fused dioxane ring
Functional Groups Sulfonyl, hydroxypropoxy, nitrile Sulfanyl, nitrile Formyl, ether, nitrile
Substituents 4-Chlorophenylsulfonyl 4-Bromophenyl, 4-chlorophenyl 4-Chloro, 2,3-dihydrobenzo[b][1,4]dioxin-6-yl, methyl
Molecular Formula C₁₆H₁₄ClNO₄S C₁₈H₁₀BrClN₂S C₃₀H₂₂ClNO₆ (estimated)
Molar Mass (g/mol) ~351.6 401.71 ~547.9 (estimated)

Key Differences and Implications

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl group (-SO₂-) in the target compound increases polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in 2-[(4-bromophenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile . This enhances solubility in aqueous media and may improve binding affinity to charged biological targets .

In contrast, the rigid pyridine core in the sulfanyl derivative restricts spatial adaptability .

Aromatic vs. Heteroaromatic Cores :

  • The benzene ring in the target compound provides a planar, electron-rich aromatic system, whereas the pyridine ring in the sulfanyl analog introduces a basic nitrogen atom, altering electronic distribution and π-π stacking interactions .

Substituent Effects :

  • The 4-chlorophenyl group in the target compound balances lipophilicity and steric bulk, while the 2,3-dihydrobenzo[b][1,4]dioxin substituent in the third compound adds significant steric hindrance, likely reducing membrane permeability .

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